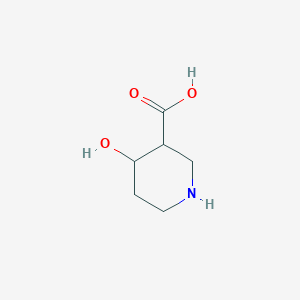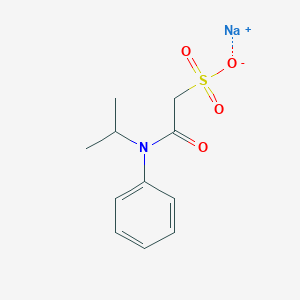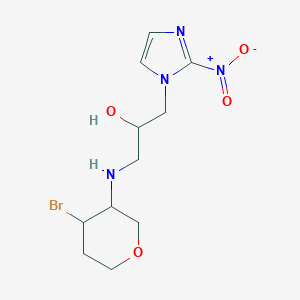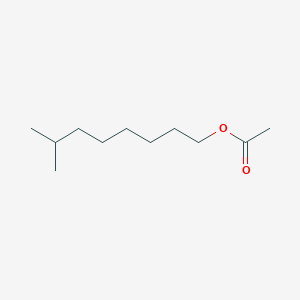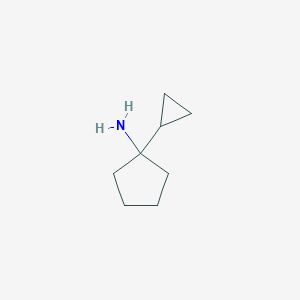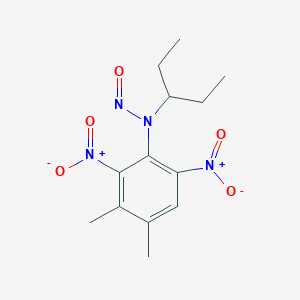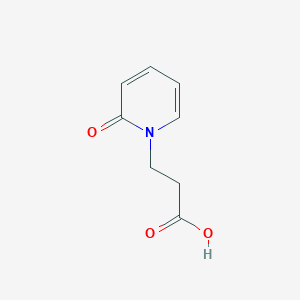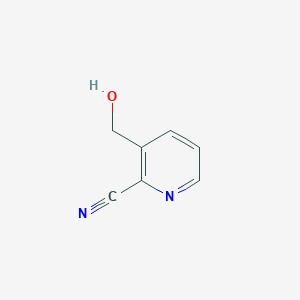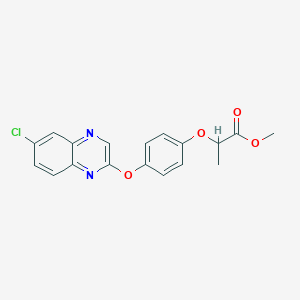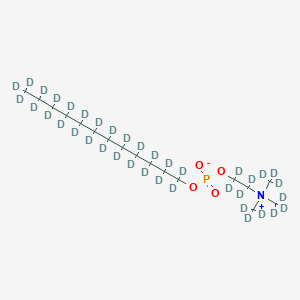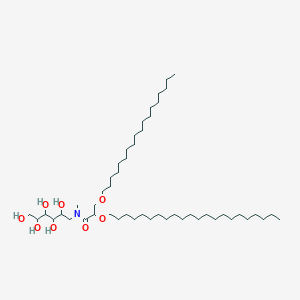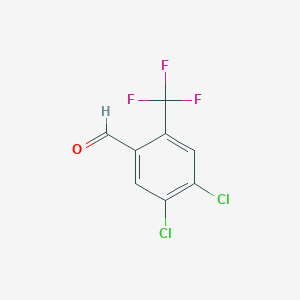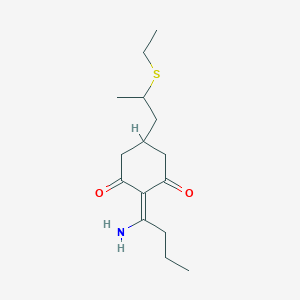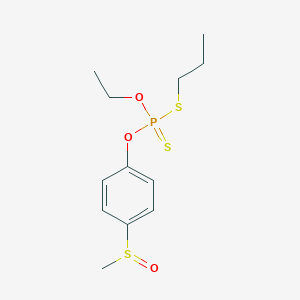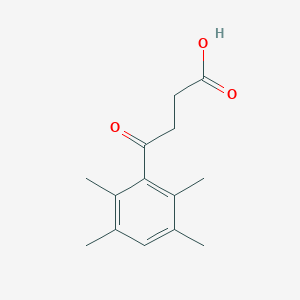
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of butyric acid, which is a carboxylic acid with four carbon atoms. The “4-oxo” part suggests the presence of a carbonyl group (C=O) on the fourth carbon atom. The “2,3,5,6-Tetramethylphenyl” part indicates a phenyl group (a ring of six carbon atoms, typical of aromatic compounds) with four methyl groups (CH3) attached .
Molecular Structure Analysis
The molecular structure would likely consist of a butyric acid backbone with a carbonyl group on the fourth carbon atom and a phenyl group substituted with four methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of carboxylic acids and aromatic compounds. For instance, bromoform reactions with olefins have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the carbonyl group, and the substituted phenyl group .科学的研究の応用
Paramagnetic Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively studied for its applications in analyzing peptide backbone dynamics and secondary structure. Due to its rigid character and incorporation into peptides via peptide bonds, TOAC is valuable in EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR techniques. It has been used to investigate the interaction of synthetic and biologically active peptides with membranes, protein-peptide, and peptide-nucleic acid interactions, offering insights into its structural and conformational analysis capabilities (Schreier et al., 2012).
4-Phenylbutyric Acid in Proteostasis
4-Phenylbutyric acid (4-PBA) has been explored for its role as a low molecular weight chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. By assisting in protein folding in the ER and attenuating the activation of the unfolded protein response (UPR), 4-PBA could potentially alleviate various pathologies related to protein misfolding, offering a therapeutic avenue for diseases resulting from impaired proteostasis (Kolb et al., 2015).
Chlorogenic Acid in Biological Systems
Chlorogenic acid (CGA) has gained attention for its broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's impact on lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, highlighting its application as a natural food additive and therapeutic agent (Naveed et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGFCESDAOGJSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293892 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | |
CAS RN |
134948-69-9 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

